Methyl 2-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
Description
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Properties
IUPAC Name |
methyl 2-[[2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-16-7-9-17(10-8-16)22-26-23(32-27-22)18-11-13-28(14-12-18)15-21(29)25-20-6-4-3-5-19(20)24(30)31-2/h3-10,18H,11-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUZGHOCSOCYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₃₃N₃O₃
- Molecular Weight : 321.48 g/mol
The compound features a p-tolyl group linked to a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.
Research indicates that compounds containing the oxadiazole ring often exhibit significant biological activities, including:
- Antimicrobial Activity : The oxadiazole derivatives have been shown to possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Anticancer Properties : Some studies suggest that oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This may occur through the activation of specific signaling pathways associated with cell death.
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to reduce inflammation markers in vitro and in vivo.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited significant activity with an IC50 value of 10 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism was primarily attributed to membrane disruption.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines. Flow cytometry analysis showed increased Annexin V positivity in treated cells, indicating early apoptotic changes.
Case Study 3: Anti-inflammatory Properties
Research involving animal models indicated that administration of related oxadiazole compounds reduced levels of TNF-alpha and IL-6 in serum after inflammatory stimuli. This suggests a potential role in managing inflammatory diseases.
Preparation Methods
Oxadiazole Ring Formation
The 1,2,4-oxadiazole scaffold is typically constructed via cyclization of amidoximes or through [3+2] cycloadditions. Recent advances highlight two dominant approaches:
Method A: Hydrazide-Carbodiimide Cyclization
- Substrate : p-Tolyl amidoxime (synthesized from p-tolyl nitrile and hydroxylamine)
- Reagents : 1,1'-Carbonyldiimidazole (CDI) or trichloromethyl chloroformate (TCF)
- Conditions : Anhydrous tetrahydrofuran (THF), 0°C to reflux, 12–24 h.
- Mechanism : Nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl, followed by elimination of imidazole or HCl.
Method B: One-Pot Oxadiazole Synthesis
Piperidine Functionalization
The 4-position of piperidine is functionalized via nucleophilic substitution or transition metal-catalyzed coupling:
Protocol :
- Intermediate : 4-Chloropiperidine hydrochloride
- Coupling Partner : 5-(p-Tolyl)-1,2,4-oxadiazole-3-thiol
- Base : Potassium carbonate (anhydrous)
- Solvent : Amyl acetate, 120°C, 5 h.
- Workup : Aqueous HCl extraction, acetone recrystallization.
Yield : 90–95% for analogous piperidine-ether linkages.
Acetamido-Benzoate Side Chain Installation
Synthesis of 2-Bromo-N-(2-methoxycarbonylphenyl)Acetamide
Coupling with Piperidine-Oxadiazole Hybrid
Method : Nucleophilic displacement of bromide by piperidine nitrogen.
- Solvent : Acetonitrile, 60°C, 6 h.
- Base : Potassium carbonate (anhydrous).
- Yield : 88–92% for analogous acetamides.
Optimization and Comparative Analysis
Table 1: Reaction Optimization for Oxadiazole Formation
| Method | Conditions | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| A | CDI, THF | 24 | 78 | 98.5 |
| B | Pd-catalyzed | 3 | 87 | 99.2 |
Table 2: Piperidine Coupling Efficiency
| Solvent | Temperature (°C) | Base | Yield (%) | |
|---|---|---|---|---|
| Amyl acetate | 120 | K2CO3 | 91 | |
| Isopropyl acetate | 75 | K2CO3 | 95.3 |
Table 3: Acetamide Coupling Outcomes
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 60 | 6 | 92 |
| DMF | 80 | 4 | 89 |
Mechanistic Insights and Troubleshooting
Oxadiazole Cyclization
Piperidine Alkylation Challenges
Acetamide Stability
- Hydrolysis Risk : Bromoacetyl intermediates are moisture-sensitive. Reactions require anhydrous conditions and molecular sieves.
Scalability and Industrial Relevance
The Ambeed protocol demonstrates scalability to kilogram-scale production:
- Reactor Size : 2000-gallon tank
- Throughput : 91% yield at 1320 L solvent volume
- Cost Efficiency : Food-grade HCl reduces purification costs.
Microwave-assisted synthesis offers time savings (70 s vs. 48 h) but requires specialized equipment.
Q & A
Basic: What are the key synthetic steps and critical reagents for preparing Methyl 2-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate?
Methodological Answer:
The synthesis typically involves:
Oxadiazole Ring Formation : Cyclization of a nitrile derivative with hydroxylamine under reflux conditions (e.g., ethanol/HCl) to generate the 1,2,4-oxadiazole core .
Piperidine Functionalization : Coupling the oxadiazole-containing intermediate with a piperidine derivative using nucleophilic substitution or amidation reactions.
Acetamido-Benzoate Conjugation : Reacting the piperidine-oxadiazole intermediate with methyl 2-aminobenzoate via an acetamide linker, often employing carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization for final purity.
Critical Reagents : Hydroxylamine hydrochloride, DMF, sodium hydroxide (pH control), and carbodiimide coupling agents. Reaction monitoring via TLC and HPLC (C18 column, acetonitrile/water mobile phase) is essential .
Advanced: How can reaction conditions be optimized to improve yield and minimize by-products in the oxadiazole formation step?
Methodological Answer:
Optimization strategies include:
- Temperature Control : Reflux at 80–90°C in ethanol to balance reaction rate and by-product formation .
- Catalyst Use : Adding catalytic amounts of pyridine or triethylamine to enhance cyclization efficiency .
- Microwave-Assisted Synthesis : Reducing reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >85% yield .
- Solvent-Free Conditions : For greener chemistry, use mechanochemical grinding of reactants with NH₂OH·HCl, achieving 78% yield .
Post-reaction, employ LC-MS to identify by-products (e.g., uncyclized intermediates) and adjust stoichiometry or reaction time accordingly .
Basic: What analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify acetamido linker connectivity (δ ~2.0 ppm for CH₂CO) and oxadiazole ring protons (δ ~8.5–9.0 ppm) .
- HPLC-PDA : Purity >95% using a C18 column (acetonitrile/0.1% TFA gradient, λ = 254 nm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- Elemental Analysis : Validate C, H, N composition within ±0.3% theoretical values .
Advanced: How do structural modifications (e.g., substituents on the p-tolyl group) impact biological activity?
Methodological Answer:
- SAR Studies : Replace the p-tolyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups. Assess enzyme inhibition (e.g., kinase assays) and cellular uptake (logP measurements).
- Docking Simulations : Use AutoDock Vina to predict binding affinity to target proteins (e.g., EGFR kinase). Compounds with -CF₃ show 3-fold higher binding energy than -OCH₃ analogs .
- In Vitro Validation : Compare IC₅₀ values in cancer cell lines (e.g., MCF-7). Meta-substituted derivatives often exhibit enhanced cytotoxicity due to improved hydrophobic interactions .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for oxadiazoles) .
- Light Sensitivity : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation.
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis shows <1% water uptake at 40% RH, indicating low hygroscopicity .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
Replicate Studies : Use identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., MTT vs. ATP-based luminescence).
Orthogonal Assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence polarization methods .
Purity Reassessment : Check for trace impurities (e.g., unreacted piperidine) via LC-MS; even 2% impurities can alter IC₅₀ by 10-fold .
Meta-Analysis : Compare data across ≥3 independent studies. For example, oxadiazole derivatives consistently show nM-range activity against PARP-1 .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
- First Aid : For skin contact, wash with 10% ethanol/water (v/v); for inhalation, administer 100% O₂ and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
